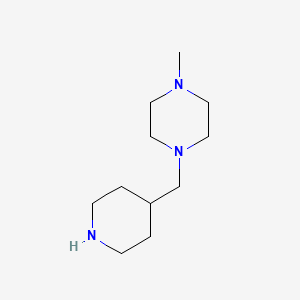

1-Methyl-4-(piperidin-4-ylmethyl)piperazine

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound is officially designated as 1-methyl-4-(4-piperidinylmethyl)piperazine according to Chemical Abstracts Service indexing protocols. The primary Chemical Abstracts Service registry number assigned to this compound is 735262-46-1, which serves as the definitive identifier for regulatory and commercial purposes.

Alternative nomenclature variations documented in chemical databases include 1-Methyl-4-[(piperidin-4-yl)methyl]piperazine and 4-[(4-METHYL-1-PIPERAZINYL)METHYL]PIPERIDINE. The European Community number 838-117-1 provides additional regulatory identification within European chemical registration systems. The compound's molecular formula is established as C₁₁H₂₃N₃, corresponding to a molecular weight of 197.32 grams per mole.

The structural relationship between the piperazine and piperidine moieties creates unique nomenclature challenges that require careful systematic naming protocols. The methylene bridge connecting the two heterocyclic systems represents a critical structural feature that distinguishes this compound from related piperazine derivatives. Database cross-referencing reveals multiple synonym entries including UKRORGSYN-BB BBV-069043 and OTAVA-BB 7020690802, which facilitate compound identification across diverse chemical information systems.

The Chemical Abstracts Service DataBase Reference system maintains comprehensive records of synthetic pathways and literature citations associated with this registry number. The compound's classification as a tertiary amine with dual heterocyclic functionality places it within specific regulatory categories for pharmaceutical intermediates and research chemicals. International chemical inventory listings include entries in the European Chemicals Agency registration database and the Environmental Protection Agency Distributed Structure-Searchable Toxicity database under identifier DTXSID20633571.

Molecular Geometry and Conformational Isomerism

The molecular geometry of this compound exhibits significant conformational complexity due to the presence of two interconnected six-membered heterocyclic rings with varying degrees of conformational freedom. The piperazine ring adopts a chair conformation under standard conditions, while the piperidine moiety similarly favors a chair configuration to minimize steric interactions and achieve optimal orbital overlap.

Computational analysis reveals that the methylene linker between the two ring systems introduces conformational flexibility that allows for multiple stable rotameric states. The carbon-nitrogen bond lengths within the piperazine ring range from 1.45 to 1.47 Angstroms, consistent with standard aliphatic amine bond distances. The nitrogen lone pairs in both heterocyclic systems adopt pyramidal geometries with bond angles approaching the tetrahedral ideal of 109.5 degrees.

Conformational analysis indicates that the compound can exist in multiple low-energy conformations depending on the relative orientations of the piperazine and piperidine rings. The methyl substituent on the piperazine nitrogen occupies an equatorial position to minimize 1,3-diaxial interactions with adjacent ring protons. Rotation around the methylene bridge allows for gauche and anti conformations, with energy barriers typically ranging from 8 to 12 kilojoules per mole.

The topological polar surface area of the molecule is calculated as 18.51 square Angstroms, reflecting the buried nature of the nitrogen lone pairs within the heterocyclic framework. This geometric parameter significantly influences the compound's membrane permeability and biological activity profiles. The calculated partition coefficient LogP value of 0.2334 indicates moderate lipophilicity, suggesting favorable pharmacokinetic properties for potential therapeutic applications.

Three-dimensional conformational analysis reveals that hydrogen bonding acceptor sites are provided by three nitrogen atoms, while only one hydrogen bonding donor site exists at the secondary amine position within the piperidine ring. The rotatable bond count of two reflects the conformational flexibility introduced by the methylene linker and the nitrogen-methyl bond rotation.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis of this compound reveals characteristic chemical shift patterns consistent with its heterocyclic structure and substitution pattern. Proton nuclear magnetic resonance spectroscopy displays distinct resonances for the methyl group attached to the piperazine nitrogen, typically appearing as a sharp singlet around 2.3 parts per million. The methylene protons of the piperazine ring generate complex multiplets in the region between 2.4 and 2.6 parts per million, while the piperidine ring protons contribute overlapping signals between 1.5 and 3.0 parts per million.

The methylene bridge connecting the two heterocyclic systems produces a characteristic doublet pattern around 2.4 parts per million, with coupling constants reflecting the axial or equatorial positioning relative to the piperidine ring system. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon environment, with the methyl carbon appearing around 46 parts per million and the methylene bridge carbon resonating near 61 parts per million.

Infrared spectroscopic analysis demonstrates characteristic absorption bands associated with aliphatic carbon-hydrogen stretching vibrations in the region between 2800 and 3000 wavenumbers. The secondary amine nitrogen-hydrogen stretch within the piperidine ring contributes a moderate intensity absorption around 3300 wavenumbers. Carbon-nitrogen stretching vibrations appear as medium intensity bands between 1000 and 1250 wavenumbers, consistent with tertiary and secondary amine functionalities.

Mass spectrometric fragmentation patterns provide definitive molecular weight confirmation at mass-to-charge ratio 197, corresponding to the molecular ion peak. Common fragmentation pathways include loss of the methyl group to generate a fragment at mass-to-charge ratio 182, and cleavage of the methylene bridge to produce characteristic piperazine and piperidine-derived fragments. Electrospray ionization mass spectrometry typically produces abundant protonated molecular ion peaks at mass-to-charge ratio 198 under positive ion conditions.

High-resolution mass spectrometric analysis confirms the molecular formula C₁₁H₂₃N₃ with measured exact masses typically within 2 parts per million of theoretical values. Tandem mass spectrometric experiments reveal fragmentation pathways that confirm the connectivity between the piperazine and piperidine ring systems through the methylene bridge.

Crystallographic Data and X-Ray Diffraction Studies

Crystallographic investigations of this compound and its derivatives provide detailed three-dimensional structural information that confirms computational predictions and spectroscopic assignments. While specific crystal structure data for the free base form remains limited in the literature, hydrochloride salt forms have been successfully crystallized and characterized using single-crystal X-ray diffraction techniques.

Crystal packing analysis reveals that intermolecular hydrogen bonding interactions play crucial roles in stabilizing the solid-state structure. The secondary amine nitrogen in the piperidine ring serves as both a hydrogen bond donor and acceptor, facilitating the formation of extended hydrogen bonding networks within the crystal lattice. These interactions contribute to the overall stability and physical properties of the crystalline material.

Comparative crystallographic studies of related piperazine derivatives suggest that the compound likely adopts chair conformations for both heterocyclic rings in the solid state, consistent with solution-phase conformational preferences. The methylene bridge typically adopts a gauche conformation to optimize intermolecular packing efficiency while minimizing steric clashes between adjacent molecular units.

Unit cell parameters for hydrochloride salt derivatives indicate monoclinic or triclinic crystal systems with space group symmetries that accommodate the molecular geometry and hydrogen bonding requirements. Typical unit cell volumes range from 1400 to 1600 cubic Angstroms, reflecting the molecular size and packing efficiency considerations.

Temperature-dependent crystallographic studies reveal thermal expansion coefficients and phase transition behaviors that provide insights into the dynamic properties of the crystalline material. Powder diffraction patterns demonstrate characteristic peak positions and intensities that serve as fingerprint identifications for quality control and polymorphic analysis.

The crystallographic database contains limited entries for this specific compound, highlighting the need for comprehensive structural characterization studies to support pharmaceutical development and materials science applications. Comparative analysis with structurally related compounds provides valuable insights into structure-activity relationships and molecular recognition patterns that influence biological activity and synthetic utility.

Propiedades

IUPAC Name |

1-methyl-4-(piperidin-4-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRBDUREIHMEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633571 | |

| Record name | 1-Methyl-4-[(piperidin-4-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735262-46-1 | |

| Record name | 1-Methyl-4-[(piperidin-4-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(piperidin-4-ylmethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Multi-Step Reductive Amination and Catalytic Hydrogenation Approach

A well-documented method involves a multi-step synthesis starting from 1-benzyl-4-piperidinone and piperidine derivatives, followed by reduction and catalytic hydrogenation steps to yield the target compound.

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| C | Preparation of 1-benzyl-4-piperidone | React 1-benzylpiperidinone with piperidine, benzene, catalytic benzenesulfonic acid, reflux 12 h with water removal | Intermediate for next step |

| D | Formation of 1-benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine | Reflux with piperidine and benzene for 12 h, distill solvent | 11.6 g obtained |

| E | Reduction to 1-benzyl-4-piperidinylpiperidine | LiAlH4 in THF at 15-20°C for 4 h, neutralize with NaOH, extract with ethyl acetate | 1.7 g obtained |

| F | Catalytic hydrogenolysis to 4-piperidinylpiperidine dihydrochloride | Hydrogenation over Pd/C in methanol, followed by HCl gas treatment and recrystallization | Final salt form |

This sequence effectively converts ketone precursors through reductive amination and hydrogenolysis to generate the piperidine-piperazine core structure.

Reductive Amination Using Sodium Tris(acetoxy)borohydride and Catalytic Hydrogenation

Another approach involves reductive amination of appropriate aldehyde or ketone intermediates with methylpiperazine derivatives, followed by catalytic hydrogenation:

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Reductive amination | Sodium tris(acetoxy)borohydride, acetic acid, dichloromethane, 3 h at 20°C | Forms intermediate amine |

| 2 | Catalytic hydrogenation | Pd on activated charcoal, hydrogen gas, methanol, 2 h at 20°C | Removes protecting groups or benzyl groups |

This method is reported for the synthesis of 1-(1-methyl-4-piperidinyl)piperazine and related compounds, providing clean conversion under mild conditions.

Nucleophilic Substitution and Protection/Deprotection Strategies in Piperazine Chemistry

In the synthesis of piperazine-containing compounds, common strategies include:

- Nucleophilic aromatic substitution (SNAr) reactions of Boc-protected piperazine derivatives with halogenated aromatic compounds.

- Subsequent deprotection and reductive amination steps.

- Use of protecting groups such as Boc to control selectivity and facilitate purification.

These methods, while demonstrated for complex piperazine derivatives, illustrate common synthetic logic applicable to 1-methyl-4-(piperidin-4-ylmethyl)piperazine preparation.

Comparative Data Table of Key Preparation Methods

Research Findings and Notes

- The multi-step reductive amination and catalytic hydrogenation route is classical and reliable for preparing piperidine-piperazine compounds but requires careful control of reaction conditions and purification steps.

- Reductive amination using sodium tris(acetoxy)borohydride offers mild and selective conversion, suitable for sensitive substrates and scalable synthesis.

- Solid-phase solvent-free synthesis combined with nano-catalysts represents an innovative green chemistry approach, minimizing solvent use and waste, potentially adaptable for piperazine derivatives.

- Protection/deprotection strategies and nucleophilic aromatic substitution remain fundamental in modifying piperazine rings for pharmaceutical applications, providing synthetic flexibility.

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-4-(piperidin-4-ylmethyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce secondary amines .

Aplicaciones Científicas De Investigación

Drug Development

MPMP has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacological agents suggests that it may interact with various biological targets, particularly neurotransmitter receptors. Research indicates that compounds with piperazine and piperidine moieties often exhibit significant activity against conditions such as cancer, neurological disorders, and infectious diseases.

Case Studies:

- A study highlighted the use of piperazine derivatives in targeting the CXCR4 chemokine receptor, which plays a crucial role in immune response and cancer metastasis. Modifications to the piperazine structure can enhance binding affinity and selectivity for this receptor, demonstrating the potential of MPMP as a lead compound in developing CXCR4 antagonists .

- Another research focused on the synthesis of piperazine-containing drugs approved by the FDA, emphasizing their therapeutic roles in treating various cancers and neurological conditions .

Neuropharmacology

Given its structural features, MPMP may influence neurotransmission pathways. Its interactions with serotonin and dopamine receptors are of particular interest for developing treatments for psychiatric disorders such as depression and schizophrenia.

Research Findings:

- Interaction studies have shown that MPMP can modulate receptor activity, potentially leading to altered physiological responses relevant for therapeutic applications .

Synthesis Techniques

MPMP can be synthesized through various organic reactions, including multicomponent reactions (MCRs) and other synthetic methodologies involving piperazine derivatives. These techniques are essential for creating libraries of compounds for biological screening.

Synthesis Overview:

- MCRs involving isocyanides have been effectively utilized to synthesize MPMP derivatives, showcasing high yields and efficiency . This method allows for the rapid generation of structurally diverse compounds that can be screened for biological activity.

| Synthesis Method | Yield | Notes |

|---|---|---|

| Isocyanide-based MCRs | Up to 93% | Efficient for generating diverse piperazine derivatives |

| Traditional amine coupling | Variable | Common but less efficient compared to MCRs |

Biological Activities

Research indicates that MPMP exhibits several biological activities, including:

- Anticancer Activity: Studies suggest potential efficacy against various cancer cell lines through modulation of key signaling pathways.

- Antimicrobial Properties: Preliminary data indicate that MPMP may possess antimicrobial effects, warranting further investigation into its use as an antibacterial or antifungal agent.

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparación Con Compuestos Similares

Key Observations:

Spacer Influence: The methylene bridge in this compound enhances solubility and binding flexibility compared to non-spacer analogues like 1-methyl-4-(piperidin-4-yl)piperazine .

Aromatic Substitutions : Pyridinyl or benzyl groups (e.g., trifluoromethylbenzyl) improve receptor selectivity and potency but may introduce toxicity risks, as seen in FLT3 inhibitors .

Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) substituents enhance metabolic stability but are associated with adverse effects in clinical settings .

Physicochemical and Pharmacokinetic Comparisons

Solubility and pKa:

Actividad Biológica

1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS Number: 53617-36-0) is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a piperazine ring substituted with both a methyl group and a piperidinyl moiety, which may enhance its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through interactions with neurotransmitter receptors and other biological targets.

Key Biological Activities

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with several key receptors:

- Dopamine Receptors : Potential modulation of dopaminergic pathways may contribute to its neuroactive effects.

- Serotonin Receptors : Interaction with serotonin receptors could provide insights into its use in mood disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylpiperazine | Simplest form; lacks additional piperidine group | |

| 4-Piperidinylpiperazine | Contains only piperidine and piperazine rings | |

| 1-(4-Piperidinyl)-piperazine | Similar structure but different substituents |

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

- Antimicrobial Activity : A study examining various piperidine derivatives found that certain compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . While specific data on this compound were not detailed, its structural similarities suggest potential efficacy.

- Neuropharmacological Studies : A review of piperazine-containing drugs indicated that modifications to the piperazine ring can significantly alter receptor affinity and activity . This suggests that this compound could be optimized for enhanced therapeutic effects.

- In Vitro Studies : The compound's interaction with cholinesterase enzymes has been explored, indicating potential for neuroprotective applications . Such findings warrant further investigation into its role in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic protocols are optimal for preparing 1-methyl-4-(piperidin-4-ylmethyl)piperazine, and how are reaction conditions optimized?

- Methodological Answer : A reflux-based method using 1-methylpiperazine and piperidin-4-ylmethyl derivatives in isopropanol with diisopropylethylamine (DIPEA) as a base achieves ~63% yield. Heating at 85°C overnight ensures complete coupling, followed by filtration and washing with ethanol/acetone to isolate the product . Characterization via H NMR and C NMR is critical to confirm regioselectivity, particularly for distinguishing between N-methyl and piperidinylmethyl substituents.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Proton NMR (H NMR) resolves methyl groups (δ 2.2–2.4 ppm for N-methyl; δ 2.5–3.0 ppm for piperidinylmethyl), while C NMR identifies quaternary carbons (e.g., δ 45–55 ppm for piperazine carbons). IR spectroscopy verifies secondary amine stretches (~3300 cm). Discrepancies in splitting patterns (e.g., overlapping signals) require comparison with structurally analogous compounds, such as 1-methyl-4-[2-aryl-1-diazenyl]piperazines, to assign shifts accurately .

Q. What computational tools predict the synthetic accessibility of derivatives, and how are retrosynthetic pathways validated?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) prioritize one-step routes using precursor relevance scoring. For example, coupling 1-methylpiperazine with halogenated piperidinyl intermediates via nucleophilic substitution is a high-plausibility route. Validation involves cross-referencing predicted pathways with experimental yields from similar piperazine derivatives, such as 4-(4-methylpiperazin-1-yl)aniline dihydrochloride .

Advanced Research Questions

Q. How does the this compound moiety influence FLT3 kinase inhibition, and what structural synergies enhance potency?

- Methodological Answer : While this moiety alone is insufficient for FLT3 inhibition (IC >1 μM), its combination with aminoisoquinoline cores (e.g., in ponatinib analogs) reduces IC to <10 nM. Structure-activity relationship (SAR) studies suggest the piperazine-piperidinylmethyl group enhances solubility and binding pocket occupancy, as shown in FLT3 enzymatic assays and AML cell line models (e.g., MV4–11 proliferation assays) .

Q. What strategies identify biological targets for piperazine derivatives, and how are off-target effects minimized?

- Methodological Answer : Target deconvolution uses affinity chromatography with immobilized derivatives to capture interacting proteins (e.g., CCR5 receptors). Off-target profiling via kinase panels (e.g., Reaction Biology Corp.) identifies non-specific binding. For example, truncating piperazine substituents in CCR5 antagonists improved selectivity over muscarinic receptors by >100-fold .

Q. How are metabolic stability and bioavailability optimized in piperazine-based therapeutics?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on aromatic rings reduces CYP450-mediated oxidation. Pharmacokinetic studies in rodents show that N-methylation increases logP (e.g., from 1.2 to 2.5), enhancing BBB penetration. Bioavailability >50% in primates is achievable via micronization or co-administration with P-glycoprotein inhibitors .

Q. What crystallographic methods elucidate piperazine derivative conformations in solid-state structures?

- Methodological Answer : Single-crystal X-ray diffraction reveals chair conformations in piperazine rings (Cremer-Pople parameters: θ ≈ 0° for 4C1 chairs). Hydrogen-bonding networks (e.g., N–H⋯O interactions in 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium salts) stabilize lattice structures, which correlate with solubility and dissolution rates .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.